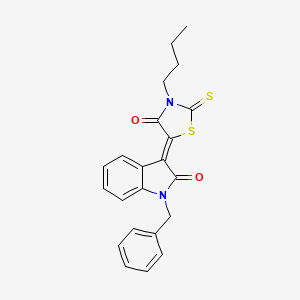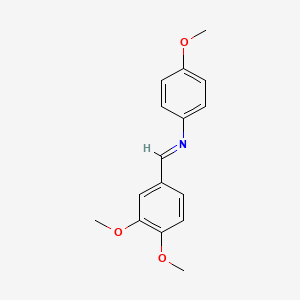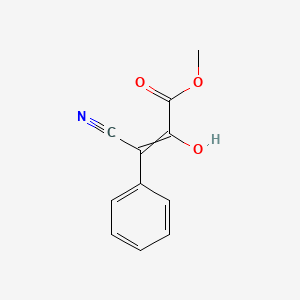
N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a benzylidene group attached to an aniline moiety, with a trifluoromethyl group at the meta position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline typically involves the condensation reaction between 4-methylbenzaldehyde and 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions:
Oxidation: N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced to yield the corresponding amine, N-(4-Methylbenzyl)aniline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-(4-Methylbenzyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Research is ongoing to explore the potential therapeutic applications of N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the materials science field, the compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The benzylidene moiety can interact with aromatic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may act as a ligand for certain receptors, modulating their signaling pathways.
相似化合物的比较
N-(4-Methylbenzylidene)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(4-Methylbenzylidene)-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
N-(4-Methylbenzylidene)-2-(trifluoromethyl)aniline: The position of the trifluoromethyl group is different, affecting the compound’s overall properties.
Uniqueness: N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of both the benzylidene and trifluoromethyl groups imparts distinct properties that make it valuable in various scientific and industrial applications.
属性
CAS 编号 |
2368-17-4 |
|---|---|
分子式 |
C15H12F3N |
分子量 |
263.26 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C15H12F3N/c1-11-5-7-12(8-6-11)10-19-14-4-2-3-13(9-14)15(16,17)18/h2-10H,1H3 |
InChI 键 |
WHWYHNGBWSRPOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11965761.png)
![[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11965765.png)



![(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965783.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965805.png)
![DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11965808.png)
![Isopropyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965819.png)
![Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid](/img/structure/B11965823.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965826.png)
